molecular formula C24H19Cl2N3O4 B2669051 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 903343-66-8

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2669051
CAS No.: 903343-66-8
M. Wt: 484.33
InChI Key: KVOGDDUAZWKBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolizine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the 3,4-dichlorobenzoyl and 2,5-dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects might involve modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide
  • 2-amino-3-(3,4-dichlorobenzoyl)-N-phenylindolizine-1-carboxamide
  • 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)pyrrole-1-carboxamide

Uniqueness

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is unique due to the presence of both the 3,4-dichlorobenzoyl and 2,5-dimethoxyphenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O4/c1-32-14-7-9-19(33-2)17(12-14)28-24(31)20-18-5-3-4-10-29(18)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOGDDUAZWKBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.